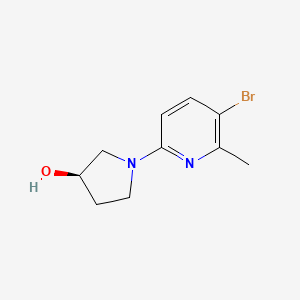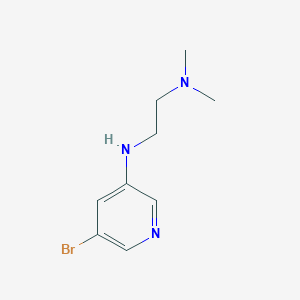![molecular formula C9H13BrN2O B7637390 2-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B7637390.png)
2-[(5-Bromopyridin-3-yl)amino]butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Bromopyridin-3-yl)amino]butan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPA-Butanol and is a derivative of pyridine, a heterocyclic organic compound. BPA-Butanol has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
BPA-Butanol acts as a potent inhibitor of protein kinases, which are enzymes that play a critical role in various cellular processes. This compound specifically targets the ATP-binding site of protein kinases, preventing them from catalyzing the transfer of phosphate groups to target proteins. This mechanism of action makes BPA-Butanol a promising lead compound for the development of new drugs that target specific protein kinases.
Biochemical and Physiological Effects:
BPA-Butanol has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific protein kinases involved in tumor growth. Additionally, BPA-Butanol has been shown to have neuroprotective effects, making it a potential target for the development of drugs for the treatment of neurological disorders.
实验室实验的优点和局限性
BPA-Butanol has several advantages for use in lab experiments. This compound is relatively easy to synthesize, making it readily available for research purposes. Additionally, BPA-Butanol has a unique mechanism of action that makes it useful for studying specific protein kinases. However, one of the limitations of using BPA-Butanol in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on BPA-Butanol. One potential area of research is the development of new drugs that target specific protein kinases. BPA-Butanol has shown promise as a lead compound for the development of such drugs, and further research in this area may lead to the discovery of new treatments for various diseases. Additionally, research on the neuroprotective effects of BPA-Butanol may lead to the development of new drugs for the treatment of neurological disorders. Finally, further studies on the toxicity of BPA-Butanol may help to determine safe concentrations for use in lab experiments.
合成方法
The synthesis of BPA-Butanol involves the reaction of 5-bromopyridine-3-amine with 1-bromo-2-butanol in the presence of a base catalyst such as potassium carbonate. The reaction is carried out under reflux conditions in anhydrous dimethylformamide, and the resulting product is purified using column chromatography. This synthesis method has been optimized to produce high yields of BPA-Butanol with high purity.
科学研究应用
BPA-Butanol has been extensively studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action that makes it useful in various research fields. One of the primary applications of BPA-Butanol is in the development of new drugs. This compound has been shown to have potential as a drug target for the treatment of various diseases, including cancer and neurological disorders.
属性
IUPAC Name |
2-[(5-bromopyridin-3-yl)amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-2-8(6-13)12-9-3-7(10)4-11-5-9/h3-5,8,12-13H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZWIBWCEUGIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(R)-Tetralin-1-yl]acrylamide](/img/structure/B7637342.png)


![[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7637352.png)

![N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)
![N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637372.png)
![1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone](/img/structure/B7637382.png)